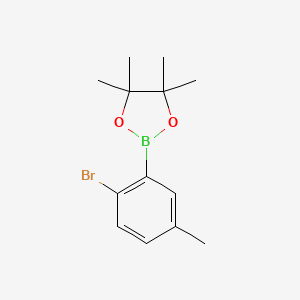
5-(Benzyloxy)-2-fluoronicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Benzyloxy)-2-fluoronicotinic acid” is likely a compound that contains a nicotinic acid (also known as niacin or vitamin B3) core structure, which is a pyridine ring with a carboxylic acid group at the 3-position. The 5-position of the ring is substituted with a benzyloxy group, which consists of a benzyl group (a benzene ring attached to a methylene group) linked to the pyridine ring via an ether linkage. The 2-position of the pyridine ring is substituted with a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyloxy and fluorine substituents onto the nicotinic acid core. This could potentially be achieved through various organic chemistry reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The presence of the fluorine atom at the 2-position and the benzyloxy group at the 5-position would be key structural features .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating benzyloxy group. The pyridine ring is less reactive than benzene towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, but it is more reactive towards nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carboxylic acid group and the polarizable benzene rings could contribute to its solubility in polar solvents. The fluorine atom might also influence the compound’s properties due to its high electronegativity .Wissenschaftliche Forschungsanwendungen
5-Bz-2-FN has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In particular, 5-Bz-2-FN has been used to study the effects of nicotinic acid on various biochemical and physiological processes. It has been used in studies of the regulation of cholesterol metabolism, the modulation of cell signaling pathways, and the regulation of inflammation.
Wirkmechanismus
Target of Action
It is known that benzyloxy compounds often target enzymes or receptors in the body, influencing their function .
Mode of Action
The mode of action of 5-(Benzyloxy)-2-fluoronicotinic acid involves interactions with its targets, leading to changes in their function. The compound may act through a mechanism involving free radical bromination, nucleophilic substitution, and oxidation . The exact nature of these interactions and the resulting changes depend on the specific targets involved .
Biochemical Pathways
Benzyloxy compounds are known to influence various biochemical pathways, including those involving oxidation and reduction . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and ultimately excreted .
Result of Action
The compound’s interactions with its targets and its influence on biochemical pathways would lead to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and other conditions .
Vorteile Und Einschränkungen Für Laborexperimente
5-Bz-2-FN has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is available in a variety of concentrations. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 5-Bz-2-FN in laboratory experiments. For example, it is not as potent as other nicotinic acid derivatives and may not be suitable for some applications.
Zukünftige Richtungen
There are a variety of potential future directions for the study of 5-Bz-2-FN. For example, further research into its mechanism of action and biochemical and physiological effects could lead to the development of new therapeutic agents for the treatment of various diseases. In addition, the synthesis of new derivatives of 5-Bz-2-FN could lead to the discovery of new compounds with enhanced biological activity. Finally, the development of new analytical techniques could allow for a more detailed understanding of the structure and function of 5-Bz-2-FN and its derivatives.
Synthesemethoden
5-Bz-2-FN is synthesized through a two-step reaction. The first step involves the reaction of 2-fluoronicotinic acid with benzyl bromide, which yields the intermediate compound 2-fluorobenzylnicotinic acid. This intermediate compound is then treated with sodium hydride in dimethylformamide to yield the final product, 5-Bz-2-FN.
Eigenschaften
IUPAC Name |
2-fluoro-5-phenylmethoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-12-11(13(16)17)6-10(7-15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCETVIFDGINQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)









